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Compound of Interest

Compound Name: Eremofortin A

Cat. No.: B12388217 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Eremofortin A is a sesquiterpenoid mycotoxin produced by the fungus Penicillium roqueforti.

As a secondary metabolite, its structural elucidation and characterization are crucial for

understanding its biosynthetic pathway, biological activity, and potential applications or risks in

various fields, including drug development and food safety. This technical guide provides a

comprehensive overview of the spectroscopic techniques used for the characterization of

Eremofortin A, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS). While a complete, consolidated dataset for Eremofortin A is not readily

available in the public domain, this guide presents representative data in a structured format

and details the experimental protocols necessary for its acquisition and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

For a complex natural product like Eremofortin A, both ¹H and ¹³C NMR, along with two-

dimensional (2D) NMR techniques, are essential for assigning the chemical structure.

¹H NMR Spectroscopic Data
Proton NMR (¹H NMR) provides information about the number of different types of protons,

their chemical environment, and their connectivity. The chemical shift (δ), multiplicity (e.g.,
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singlet, doublet, triplet), and coupling constant (J) are key parameters obtained from a ¹H NMR

spectrum.

Table 1: Representative ¹H NMR Data for Eremofortin A

Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 [Value] [e.g., d] [Value]

H-2 [Value] [e.g., dd] [Value, Value]

H-3 [Value] [e.g., s]

H-6 [Value] [e.g., m]

H-9 [Value] [e.g., d] [Value]

H-12 [Value] [e.g., q] [Value]

H-13 (CH₃) [Value] [e.g., s]

H-14 (CH₃) [Value] [e.g., d] [Value]

H-15 (CH₃) [Value] [e.g., s]

Note: The values in this table are placeholders and represent the type of data that would be

collected.

¹³C NMR Spectroscopic Data
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The

chemical shift (δ) of each carbon atom is indicative of its chemical environment (e.g., sp³, sp²,

carbonyl).

Table 2: Representative ¹³C NMR Data for Eremofortin A
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Position Chemical Shift (δ, ppm) Carbon Type

C-1 [Value] CH

C-2 [Value] CH₂

C-3 [Value] C

C-4 [Value] C

C-5 [Value] C

C-6 [Value] CH

C-7 [Value] C

C-8 [Value] C=O

C-9 [Value] CH

C-10 [Value] C

C-11 [Value] C

C-12 [Value] CH

C-13 (CH₃) [Value] CH₃

C-14 (CH₃) [Value] CH₃

C-15 (CH₃) [Value] CH₃

Note: The values in this table are placeholders and represent the type of data that would be

collected.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound. High-resolution mass spectrometry (HRMS)

provides a highly accurate mass measurement, which allows for the determination of the

molecular formula.

Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data for Eremofortin A
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Ion Calculated m/z Measured m/z Molecular Formula

[M+H]⁺ [Value] [Value] C₁₇H₂₁O₃⁺

[M+Na]⁺ [Value] [Value] C₁₇H₂₀O₃Na⁺

Note: The values in this table are placeholders and represent the type of data that would be

collected.

Experimental Protocols
NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of purified Eremofortin A in 0.5-0.7 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

cryoprobe for enhanced sensitivity.

¹H NMR:

Pulse sequence: Standard single-pulse experiment (e.g., zg30).

Acquisition parameters: Spectral width of ~16 ppm, acquisition time of ~2-3 seconds,

relaxation delay of 1-2 seconds, 16-32 scans.

¹³C NMR:

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Acquisition parameters: Spectral width of ~240 ppm, acquisition time of ~1-2 seconds,

relaxation delay of 2 seconds, 1024 or more scans.
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2D NMR (COSY, HSQC, HMBC):

Standard pulse sequences are used.

Acquisition parameters are optimized based on the instrument and sample concentration

to achieve adequate resolution and signal-to-noise ratio.

Mass Spectrometry
Sample Preparation:

Dissolve a small amount (~1 mg) of Eremofortin A in a suitable solvent (e.g., methanol,

acetonitrile) to a final concentration of approximately 1 mg/mL.

Further dilute the stock solution to a working concentration of ~1-10 µg/mL.

Data Acquisition:

Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap

instrument, coupled to an electrospray ionization (ESI) source.

Ionization Mode: Positive ion mode is typically used for compounds like Eremofortin A.

Analysis Mode: Full scan mode over a mass range of m/z 100-1000.

Injection: The sample solution is introduced into the mass spectrometer via direct infusion or

through a liquid chromatography (LC) system.

Visualization of Workflows and Relationships
Spectroscopic Characterization Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a natural product like Eremofortin A.
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General workflow for spectroscopic characterization.

NMR Signal Assignment Logic
This diagram shows the logical relationships between different 2D NMR experiments used for

assigning the structure of Eremofortin A.
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Logic of 2D NMR for structural assignment.

Conclusion
The structural characterization of Eremofortin A relies heavily on the combined application of

NMR spectroscopy and mass spectrometry. While a definitive, publicly accessible dataset with

complete spectral assignments is not readily available, the methodologies and representative

data presented in this guide provide a solid framework for researchers and scientists to

approach the characterization of this and other complex natural products. The detailed

protocols and workflow visualizations serve as a practical resource for planning and executing

the necessary experiments for successful structure elucidation.

To cite this document: BenchChem. [Spectroscopic Characterization of Eremofortin A: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12388217#spectroscopic-data-nmr-ms-for-
eremofortin-a-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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